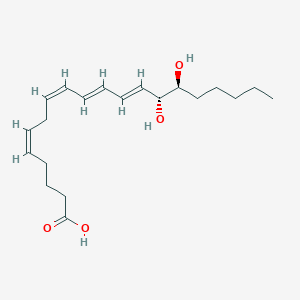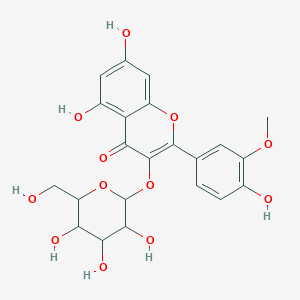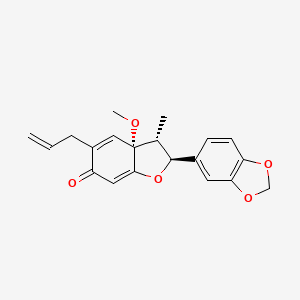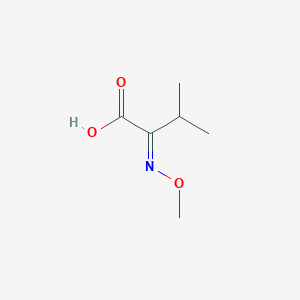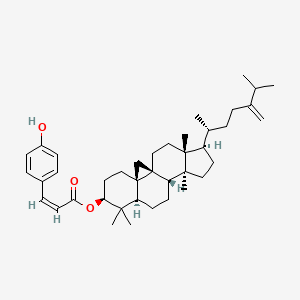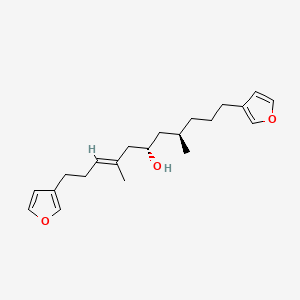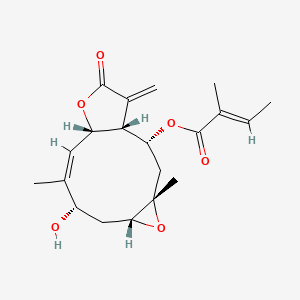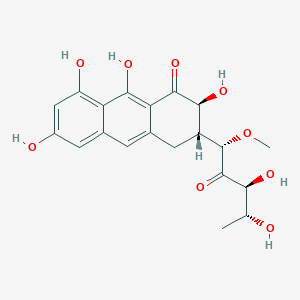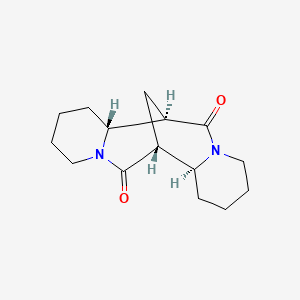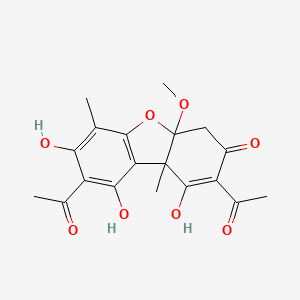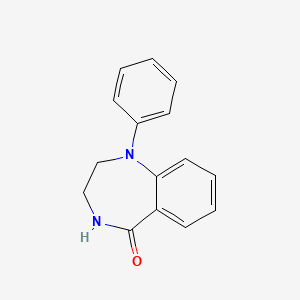
Cladosporin
Descripción general
Descripción
La cladosporina es un metabolito fúngico natural que se aísla principalmente del hongo endófito Cladosporium cladosporioides . Es conocida por sus potentes actividades antibacterianas, antifúngicas, insecticidas y antiinflamatorias . La cladosporina también ha mostrado una actividad antiparasitaria significativa contra Plasmodium falciparum, el agente causal de la malaria .
Mecanismo De Acción
La cladosporina ejerce sus efectos al inhibir específicamente la síntesis de proteínas en los organismos diana . Lo logra uniéndose a la lisil-tRNA sintetasa, una enzima crucial para la síntesis de proteínas . Esta inhibición interrumpe la producción de proteínas necesarias para la supervivencia y el crecimiento del organismo diana, lo que lleva a su muerte .
Análisis Bioquímico
Biochemical Properties
Cladosporin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with lysyl-tRNA synthetase, an enzyme essential for protein synthesis. This compound specifically inhibits the plasmodial lysyl-tRNA synthetase, thereby disrupting protein synthesis in the malaria parasite. This selective inhibition is significant as it demonstrates this compound’s potential as an antimalarial agent . Additionally, this compound has been reported to inhibit spore generation in Penicillium and Aspergillus species, indicating its antifungal properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In Plasmodium falciparum, this compound disrupts protein synthesis by inhibiting lysyl-tRNA synthetase, leading to the death of the parasite. In other cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s antifungal activity involves the inhibition of spore generation and the uptake of uracil and leucine into Bacillus brevis cells . These effects highlight the compound’s potential as a broad-spectrum antimicrobial agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds specifically to the active site of lysyl-tRNA synthetase in Plasmodium falciparum, preventing the enzyme from catalyzing the attachment of lysine to its corresponding tRNA. This inhibition halts protein synthesis, ultimately leading to the death of the parasite . Additionally, this compound’s antifungal activity is attributed to its ability to inhibit spore generation and disrupt cellular processes in fungi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro studies have shown that this compound maintains its inhibitory activity against Plasmodium falciparum over extended periods, making it a promising candidate for antimalarial drug development
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits potent antiparasitic activity at nanomolar concentrations against Plasmodium falciparum At higher doses, this compound may exhibit toxic or adverse effects It is crucial to determine the optimal dosage that maximizes its therapeutic benefits while minimizing potential toxicity
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key interactions is with lysyl-tRNA synthetase, where this compound inhibits the enzyme’s activity, disrupting protein synthesis in Plasmodium falciparum . Additionally, this compound’s antifungal activity involves its interaction with enzymes involved in spore generation and cellular metabolism in fungi . These interactions highlight the compound’s potential as a versatile antimicrobial agent.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In Plasmodium falciparum, this compound is selectively taken up by the parasite, allowing it to exert its inhibitory effects on lysyl-tRNA synthetase . The compound’s distribution within cells and tissues is crucial for its efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. In Plasmodium falciparum, this compound localizes to the cytoplasm, where it interacts with lysyl-tRNA synthetase and inhibits protein synthesis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Métodos De Preparación
La cladosporina se puede producir en grandes cantidades cultivando Cladosporium cladosporioides en un medio de extracto de levadura-sacarosa durante siete días . El metabolito está presente en el micelio y se puede extraer fácilmente con cloroformo caliente . La estructura de la cladosporina se estableció mediante estudios espectroscópicos, incluidos los espectros de absorción infrarroja, los espectros de absorción ultravioleta, los espectros de resonancia magnética nuclear y los espectros de masas .
Análisis De Reacciones Químicas
La cladosporina se somete a varias reacciones químicas, que incluyen:
Oxidación: La cladosporina se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la cladosporina.
Sustitución: La cladosporina puede sufrir reacciones de sustitución para formar nuevos compuestos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución . Los principales productos formados a partir de estas reacciones son a menudo derivados de cladosporina con actividades biológicas modificadas .
Aplicaciones Científicas De Investigación
La cladosporina tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
La cladosporina es única en su potente e inhibición selectiva de la lisil-tRNA sintetasa . Compuestos similares incluyen:
5'-Hidroxiasperentina: Un derivado de la cladosporina con actividades biológicas modificadas.
Cladomarina: Otro metabolito fúngico con propiedades antifúngicas.
La cladosporina destaca por su actividad de amplio espectro y baja toxicidad para los mamíferos, lo que la convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
IUPAC Name |
(3R)-6,8-dihydroxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-9-3-2-4-12(20-9)8-13-6-10-5-11(17)7-14(18)15(10)16(19)21-13/h5,7,9,12-13,17-18H,2-4,6,8H2,1H3/t9-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKDMUZNBFXKG-ZWKOPEQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35818-31-6 | |
| Record name | Cladosporin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35818-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cladosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035818316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLADOSPORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PR0D5FI4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


